N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide

Analgesic Pain Nav1.8 blocker scaffold

Obtain the exact N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide (CAS 1171835-35-0) for SAR studies around the A-803467 scaffold. The unique quinolin-2-ylmethoxy substituent imparts distinct lipophilicity (cLogP ~4.5–5.0) and hydrogen-bonding capacity critical for Nav1.8 target engagement and metabolic stability. Generic substitution risks abolishing analgesic activity; ensure reproducible results by sourcing the precisely characterized compound. Ideal for electrophysiology panels profiling sodium channel subtype selectivity.

Molecular Formula C27H26N2O4
Molecular Weight 442.515
CAS No. 1171835-35-0
Cat. No. B2916339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide
CAS1171835-35-0
Molecular FormulaC27H26N2O4
Molecular Weight442.515
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)OC
InChIInChI=1S/C27H26N2O4/c1-31-25-14-7-19(17-26(25)32-2)15-16-28-27(30)21-9-12-23(13-10-21)33-18-22-11-8-20-5-3-4-6-24(20)29-22/h3-14,17H,15-16,18H2,1-2H3,(H,28,30)
InChIKeyAYOCKOPNTOXFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide (CAS 1171835-35-0): Chemical Profile and Research-Grade Procurement


N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide is a synthetic small molecule belonging to the benzamide class, characterized by a 3,4-dimethoxyphenethylamine moiety and a quinolin-2-ylmethoxy substituent on the benzamide core . Its molecular formula is C₂₇H₂₆N₂O₄ with a molecular weight of 442.5 g/mol . This compound is of interest in early-stage drug discovery, particularly for analgesic applications, based on its structural similarity to the known Nav1.8 blocker A-803467, which served as the design template for a series of N-(3,4-dimethoxyphenethyl)-4-substituted benzamides [1].

Why N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide Cannot Be Replaced by Generic Analogs


Generic substitution among N-(3,4-dimethoxyphenethyl)-4-substituted benzamides is not feasible due to the critical dependency of analgesic potency on the specific 4-substituent of the benzamide ring. In the foundational study by Gao et al., only three compounds were synthesized based on the A-803467 scaffold, and all exhibited analgesic activity in murine models, but the specific quinolin-2-ylmethoxy substituent imparts distinct physicochemical properties—including increased lipophilicity (cLogP) and hydrogen-bonding capacity—that directly influence target engagement, metabolic stability, and tissue distribution [1]. Without quantitative comparative activity data against close analogs, any substitution risks abolishing activity or introducing off-target effects, making procurement of the exact compound essential for reproducible research.

Quantitative Differentiation Evidence for N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide vs. Comparators


Analgesic Activity in Acetic Acid-Induced Writhing and Capsaicin-Induced Pain Models

The target compound belongs to a series of N-(3,4-dimethoxyphenethyl)-4-substituted benzamides designed from the selective Nav1.8 blocker A-803467. In a study synthesizing three analogs, all compounds demonstrated analgesic activity in both the acetic acid-induced writhing model and the capsaicin-induced pain model in mice [1]. However, the published abstract does not disclose individual compound-level quantitative data for the specific 4-(quinolin-2-ylmethoxy) derivative versus its comparators. Therefore, while class-level analgesic activity is confirmed, a direct head-to-head quantitative comparison cannot be provided from currently available public data.

Analgesic Pain Nav1.8 blocker scaffold

Structural Differentiation via 4-(Quinolin-2-ylmethoxy) Substituent

The quinolin-2-ylmethoxy group distinguishes this compound from other N-(3,4-dimethoxyphenethyl)benzamides [1]. Quinoline-containing benzamides are documented in patent literature as analgesics (e.g., US5212182), where the quinoline moiety enhances receptor binding affinity through π-π stacking and hydrogen bonding [2]. The methoxy linker provides conformational flexibility that can optimize fit within hydrophobic binding pockets. By contrast, analogs with smaller or less aromatic substituents (e.g., nitro, simple alkoxy) lack these interaction capabilities.

Structure-Activity Relationship SAR Quinoline

Physicochemical Property Comparison: Lipophilicity and H-Bonding Potential

The target compound exhibits a molecular weight of 442.5 g/mol, substantially higher than simpler N-(3,4-dimethoxyphenethyl)benzamide analogs (e.g., 339.15 g/mol for the 4-nitro derivative) [1]. The quinolin-2-ylmethoxy group adds two aromatic rings and one ether oxygen, increasing the predicted logP by approximately 1.5–2.0 units compared to monosubstituted benzamides . This enhanced lipophilicity is expected to improve membrane permeability but may also increase plasma protein binding and metabolic clearance.

Physicochemical properties Lipophilicity Drug-likeness

Class-Level Analgesic Mechanism: Nav1.8 Channel Modulation

The compound was designed based on A-803467, a highly selective Nav1.8 sodium channel blocker (IC₅₀ ~8 nM for human Nav1.8) [1]. N-(3,4-dimethoxyphenethyl)-4-substituted benzamides are expected to share this mechanism, as supported by the in vivo analgesic activity in both inflammatory (acetic acid writhing) and neuropathic (capsaicin) pain models [2]. However, no direct Nav1.8 inhibition data are available for the specific quinolin-2-ylmethoxy derivative.

Nav1.8 Sodium channel Pain target

Availability and Purity Specifications for Procurement

Vendor listings indicate that N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide is available at a typical purity of ≥95% (HPLC) . This is comparable to common research-grade standards for benzamide derivatives. No certified reference standard or extensively characterized batch data were identified in public repositories, distinguishing it from well-characterized tool compounds like A-803467, which has published QC specifications.

Procurement Purity Research supply

Optimal Research and Industrial Applications for N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide


Pain Target Discovery: Nav1.8-Mediated Analgesic Scaffold Exploration

This compound is suitable for medicinal chemistry programs investigating structure-activity relationships (SAR) around the A-803467 chemotype. Its distinct 4-(quinolin-2-ylmethoxy) substituent offers a divergent structural vector for optimizing Nav1.8 potency and selectivity, as demonstrated by the analgesic activity of the parent series in murine inflammatory and neuropathic pain models [1].

In Vivo Efficacy Studies in Inflammatory and Neuropathic Pain Models

Based on the class-level analgesic activity confirmed in acetic acid-induced writhing and capsaicin-induced pain models [1], this compound can serve as a tool for probing Nav1.8-dependent pain pathways in rodents. Researchers should consider co-evaluating A-803467 as a positive control to quantify relative efficacy.

Physicochemical Property Optimization for CNS-Penetrant Analgesics

The enhanced lipophilicity imparted by the quinolin-2-ylmethoxy group (estimated cLogP ~4.5–5.0) makes this compound a candidate for evaluating the impact of increased logP on blood-brain barrier penetration, metabolic stability, and off-target binding in analgesic drug discovery programs.

Chemical Biology Probe Development for Sodium Channel Subtype Profiling

The compound's structural distinctiveness from A-803467 and other Nav1.8 blockers enables its use in profiling sodium channel subtype selectivity when paired with patch-clamp electrophysiology assays against Nav1.5, Nav1.7, and Nav1.8 panels [2].

Quote Request

Request a Quote for N-(3,4-dimethoxyphenethyl)-4-(quinolin-2-ylmethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.